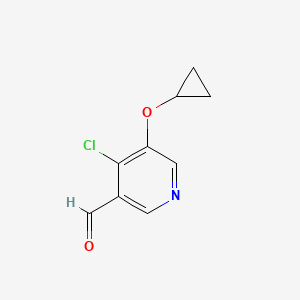
4-Chloro-5-cyclopropoxynicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5-cyclopropoxynicotinaldehyde is an organic compound with the molecular formula C9H8ClNO2 It is a derivative of nicotinaldehyde, where the aldehyde group is substituted with a chlorine atom at the 4-position and a cyclopropoxy group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-cyclopropoxynicotinaldehyde typically involves the chlorination of nicotinaldehyde followed by the introduction of the cyclopropoxy group. One common method includes:
Chlorination: Nicotinaldehyde is treated with a chlorinating agent such as thionyl chloride (SOCl2) to introduce the chlorine atom at the 4-position.
Cyclopropoxylation: The chlorinated intermediate is then reacted with cyclopropanol in the presence of a base like sodium hydride (NaH) to form the cyclopropoxy group at the 5-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-cyclopropoxynicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of palladium catalysts.
Major Products
Oxidation: 4-Chloro-5-cyclopropoxynicotinic acid.
Reduction: 4-Chloro-5-cyclopropoxynicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-5-cyclopropoxynicotinaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive aldehyde group.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-5-cyclopropoxynicotinaldehyde largely depends on its interaction with biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function. This reactivity makes it a useful tool in studying enzyme mechanisms and developing enzyme inhibitors.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-methylphenol: Another chlorinated aromatic compound with antimicrobial properties.
4-Chloro-DL-phenylalanine: An amino acid derivative used in biochemical research.
Uniqueness
4-Chloro-5-cyclopropoxynicotinaldehyde is unique due to the presence of both a cyclopropoxy group and an aldehyde group on the nicotinaldehyde scaffold. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to other similar compounds.
Properties
Molecular Formula |
C9H8ClNO2 |
|---|---|
Molecular Weight |
197.62 g/mol |
IUPAC Name |
4-chloro-5-cyclopropyloxypyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H8ClNO2/c10-9-6(5-12)3-11-4-8(9)13-7-1-2-7/h3-5,7H,1-2H2 |
InChI Key |
CBDLBRFYEIQMJK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C(=CN=C2)C=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















